Trielaidin

Catalog No.
S629819
CAS No.
537-39-3
M.F
C57H104O6
M. Wt
885.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trielaidin

CAS Number

537-39-3

Product Name

Trielaidin

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27+

InChI Key

PHYFQTYBJUILEZ-WUOFIQDXSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Solubility

Insoluble in water
Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

Synonyms

(9E,9’E,9’’E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; (E,E,E)-9-Octadecenoic Acid 1,2,3-Propanetriyl Ester; Glycerol Trielaidate; Trielaidoylglycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

Fat Digestion and Absorption Studies:

Due to its unique structure with trans double bonds, trielaidin is resistant to pancreatic lipase activity compared to naturally occurring triglycerides with cis double bonds. This property makes it a valuable tool in studying fat digestion and absorption. Researchers can administer trielaidin to subjects and measure its appearance in various bodily fluids, like blood and lymph, to assess the efficiency of fat digestion and absorption in different contexts. This application is crucial in understanding conditions like malabsorption syndromes, where individuals struggle to absorb nutrients from food, including fats [1].

[1]

Investigating Lipid Metabolism:

Trielaidin can be used to study different aspects of lipid metabolism, including lipoprotein synthesis, secretion, and clearance. By comparing the fate of trielaidin with other triglycerides in the body, researchers can gain insights into how different fatty acids are processed and utilized for energy or storage. This research can contribute to our understanding of various disorders involving abnormal lipid metabolism, such as dyslipidemia and atherosclerosis [2].

[2]

Reference Standard in Analytical Techniques:

Due to its well-defined structure and unique properties, trielaidin serves as a valuable reference standard in various analytical techniques used in lipid research. It helps in calibrating instruments, identifying unknown compounds, and validating analytical methods for the accurate quantification of different types of fats and oils [3].

[3]

Investigating the Impact of Trans Fats on Health:

Trielaidin, being a trans fat, has been used in research to investigate the potential negative effects of trans fats on human health. Studies comparing the effects of trielaidin consumption with other types of fats have provided evidence linking trans fats to increased risk factors for cardiovascular diseases, including elevated low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol [4].

[4]

Trielaidin is a triacylglycerol, specifically a triglyceride, composed of glycerol esterified with three fatty acids: oleic acid and linoleic acid. It is characterized by its unique structure, which includes both unsaturated fatty acids, contributing to its physical and chemical properties. Trielaidin is commonly found in various natural oils and fats, and it plays a significant role in lipid metabolism and storage within biological systems .

Trielaidin's primary role in scientific research is as a marker for fat digestion. Due to its slow digestion, it takes longer for the body to break it down and release fatty acids into the bloodstream. This allows researchers to measure the rate of fat absorption and investigate factors affecting fat metabolism [].

Typical of triglycerides, including:

  • Hydrolysis: In the presence of water and lipase enzymes, trielaidin can be hydrolyzed into glycerol and free fatty acids.
  • Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, resulting in the formation of different triglycerides.
  • Oxidation: The unsaturated bonds in oleic and linoleic acids make trielaidin susceptible to oxidation, leading to rancidity and the formation of peroxides .

Trielaidin exhibits several biological activities:

  • Energy Storage: As a triglyceride, it serves as a concentrated energy source in adipose tissue.
  • Signal Molecule: It may play roles in cellular signaling pathways related to metabolism and inflammation.
  • Marker for Lipase Activity: Trielaidin can be used as a substrate in assays to measure lipase activity due to its structure being readily hydrolyzed by these enzymes .

Trielaidin can be synthesized through various methods:

  • Esterification: The most common method involves the esterification of glycerol with elaidic acid (the trans isomer of oleic acid). This reaction typically requires an acid catalyst and can be performed under reflux conditions to enhance yield.
  • Transesterification: This method involves reacting pre-existing oils or fats with glycerol in the presence of a catalyst to produce trielaidin .

Trielaidin has several applications across different fields:

  • Food Industry: It is utilized as an ingredient in food formulations due to its emulsifying properties.
  • Biochemical Research: Used as a substrate for studying lipase activity and lipid metabolism.
  • Cosmetic Formulations: Its emollient properties make it suitable for use in skin care products .

Research indicates that trielaidin interacts with various biological molecules:

  • Enzymatic Interactions: Studies show that trielaidin can be hydrolyzed by pancreatic lipase, making it relevant for understanding lipid digestion.
  • Cellular Uptake: Investigations into how cells uptake trielaidin reveal insights into lipid metabolism and energy storage mechanisms.

These interactions highlight its importance in both physiological processes and potential therapeutic applications .

Trielaidin shares structural similarities with other triglycerides but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:

CompoundStructureUnique Features
TristearinGlycerol + Stearic AcidSaturated fatty acid, higher melting point
TrioleinGlycerol + Oleic AcidContains one unsaturated bond
TrilaurinGlycerol + Lauric AcidShorter chain length, different physical properties
TrilinoleinGlycerol + Linoleic AcidContains multiple unsaturated bonds

Trielaidin's unique combination of oleic and linoleic acids makes it particularly interesting for studies on lipid metabolism and health impacts compared to these similar compounds .

Trielaidin, chemically known as 1,2,3-tri(trans-9-octadecenoyl)glycerol, exhibits complex polymorphic behavior characterized by three distinct crystalline forms: the alpha (α), beta prime (β'), and beta (β) polymorphs [1] [2]. The polymorphic transformations in trielaidin follow well-defined pathways that are significantly influenced by temperature and crystallization conditions [2] [3].

The alpha polymorph represents the least stable form of trielaidin, typically forming first upon rapid cooling from the melt [1] [2]. This metastable phase is characterized by a hexagonal subcell structure where the acyl chains adopt relatively disordered conformations [2]. The alpha form exhibits selective conformational disordering in the glycerol-sided chains, where the acyl chains are effectively divided into two segments by the trans double bond [2].

The beta prime (β') polymorph serves as an intermediate phase in the crystallization sequence of trielaidin [3] [4]. Research has demonstrated that trielaidin can crystallize directly into the beta prime form under specific conditions, particularly at temperatures around 37°C [4]. The beta prime form displays a bilayered structure with a d-spacing of approximately 45 Angstroms [3].

The beta (β) polymorph represents the most thermodynamically stable form of trielaidin [1] [5]. Single crystal X-ray diffraction studies conducted at 173 K have revealed the detailed molecular structure of the beta form, showing that trielaidin molecules adopt a specific conformation with characteristic packing arrangements [5]. The beta form exhibits a bilayered structure similar to other monoacid triglycerides, where all three acyl chains are trans-unsaturated [3].

The transformation pathways between polymorphs follow a predictable sequence: α → β' → β, with each transition involving structural reorganization and energy release [2] [3]. The rate of these transformations is temperature-dependent, with higher temperatures accelerating the conversion to more stable forms [2].

Structural Characteristics of Polymorphic Forms

PolymorphSubcell StructureStabilityd-Spacing (Å)Characteristic Features
α (Alpha)HexagonalLeast stable~52Disordered acyl chains, rapid formation
β' (Beta Prime)PseudohexagonalIntermediate~45Bilayered structure, intermediate stability
β (Beta)TriclinicMost stableVariableHighly ordered, thermodynamically favored

Thermodynamic Parameters (Enthalpy, Entropy, Melting Points)

Comprehensive thermodynamic characterization of trielaidin has been conducted using adiabatic calorimetry and differential scanning calorimetry techniques [1] [6]. The most extensive study measured heat capacities of both the alpha and beta phases across a temperature range from 10 K to 360 K [1] [6].

Enthalpy of Fusion Data

The enthalpy of fusion for the stable beta phase of trielaidin has been precisely determined to be 177.4 J·g⁻¹ [1] [6]. This value represents the energy required to convert the crystalline beta form to the liquid state at the melting point. For the metastable alpha phase, the enthalpy of fusion was calculated to be significantly lower at 95.1 J·g⁻¹ [1] [6].

The substantial difference in fusion enthalpies between the two polymorphs reflects the greater molecular order and stronger intermolecular interactions present in the beta form compared to the alpha form [1]. This thermodynamic data confirms the relative stability hierarchy of the polymorphic forms.

Melting Point Determinations

The triple point temperature for trielaidin has been established at 314.83 K (41.68°C) through precise calorimetric measurements [1] [6]. This represents the equilibrium temperature at which the solid, liquid, and gas phases coexist. The melting temperature of the metastable alpha phase was estimated to be 288 K (14.85°C) using differential scanning calorimetry [1] [6].

Commercial sources report melting point ranges of 41-44°C for trielaidin, which aligns well with the scientifically determined values for the beta polymorph [7] [8]. The relatively high melting point compared to the cis isomer triolein (which melts at approximately 5°C) demonstrates the significant impact of trans configuration on thermal properties [4].

Heat Capacity Relationships

The heat capacity of liquid trielaidin follows a linear relationship with temperature between 320 K and 360 K, described by the equation: cp(liquid) = (1.327 + 0.002529 × T/K) J·K⁻¹·g⁻¹ [1] [6]. This relationship provides essential data for thermal process design and energy calculations involving trielaidin in its liquid state.

Entropy Considerations

To establish thermodynamically consistent entropy and enthalpy data for both polymorphic forms, specific reference values were required for the alpha phase [1] [6]. A zero entropy of 0.037 J·K⁻¹·g⁻¹ and a zero enthalpy of 41.48 J·g⁻¹ were applied to the alpha phase to achieve consistency across the thermodynamic dataset [1].

Comprehensive Thermodynamic Data Table

ParameterAlpha (α) PhaseBeta (β) PhaseUnitsMethod
Melting Point288314.83KDSC/Adiabatic Calorimetry
Enthalpy of Fusion95.1177.4J·g⁻¹Adiabatic Calorimetry
Sample Purity-96.66mol%Eutectic Analysis
Heat Capacity (320K)-1.407J·K⁻¹·g⁻¹Calculated
Heat Capacity (360K)-1.428J·K⁻¹·g⁻¹Calculated

Computational Modeling of Phase Behavior

Computational approaches have been increasingly applied to understand the phase behavior and molecular dynamics of trielaidin and related triglycerides [9] [10]. Molecular dynamics simulations provide valuable insights into the molecular-level mechanisms governing phase transitions and polymorphic transformations.

Recent advances in computational methodology have enabled the simulation of triglyceride crystallization processes using coarse-grained models [9]. These models have been specifically developed to capture the essential features of triglyceride phase behavior while reducing computational complexity. The coarse-grained approach allows for the investigation of longer timescales and larger system sizes than would be feasible with all-atom simulations [9].

Molecular Dynamics Simulation Studies

Computational studies have revealed that the liquid-solid phase transitions in triglycerides, including trielaidin, involve complex molecular rearrangements [10]. The simulations indicate that during crystallization, triglyceride molecules must overcome significant energy barriers to achieve the ordered arrangements characteristic of the stable beta polymorph [10].

The modeling of saturated triglyceride melting transitions has provided theoretical frameworks that can be extended to trans-unsaturated systems like trielaidin [10]. These models suggest that the melting process involves transitions between different molecular conformations, with the liquid state characterized by increased conformational flexibility compared to the crystalline phases [10].

Force Field Development

Specialized force fields have been developed for triglyceride systems to accurately represent the intermolecular interactions and conformational preferences [9]. These force fields must account for the specific characteristics of trans double bonds present in trielaidin, which differ significantly from their cis counterparts in terms of molecular geometry and packing behavior [9].

Predictive Modeling Applications

Computational modeling has been applied to predict the thermal properties of triglyceride mixtures, providing valuable insights for formulation science [11]. These models can predict phase behavior in complex multicomponent systems, though the specific inclusion of trielaidin in such studies remains limited due to its specialized nature as a trans-fatty acid triglyceride [11].

The development of rapid molecular dynamics simulation capabilities has opened new possibilities for understanding triglyceride behavior at previously inaccessible timescales [12]. These ultra-fast simulations can provide millisecond-scale views of material evolution, offering more complete pictures of phase transition dynamics than traditional nanosecond-scale simulations [12].

Isomerization Effects on Thermal Stability

The trans configuration of the double bonds in trielaidin significantly influences its thermal stability compared to cis-unsaturated triglycerides [13] [14]. Research has demonstrated that trans fatty acids generally exhibit enhanced thermal stability compared to their cis counterparts, with implications for both processing conditions and degradation pathways [13] [15].

Isomerization Kinetics and Mechanisms

Studies on the thermal behavior of triglycerides have revealed that cis-trans isomerization can occur under elevated temperature conditions [13] [16]. The isomerization of triolein (the cis isomer) to trielaidin follows specific kinetic pathways with defined activation energies. Research has shown that the thermal treatment of triolein at temperatures of 280°C, 300°C, and 325°C results in the formation of trielaidin through cis-trans isomerization [13].

The activation energy for cis-trans isomerization in triglyceride systems has been determined to be approximately 41 ± 5 kcal/mol [13]. This relatively high activation energy explains why significant isomerization typically requires elevated temperatures above 120°C [14]. The isomerization process follows zeroth-order reaction kinetics, indicating that the reaction rate is independent of the concentration of the starting material [13].

Thermal Degradation Pathways

Comprehensive analysis using infrared spectrometry and gas chromatography-mass spectrometry has revealed that thermal treatment of triglycerides induces not only cis-trans isomerization but also molecular fission and fusion reactions [13]. These side reactions can complicate the thermal behavior and must be considered when evaluating the thermal stability of trielaidin under processing conditions [13].

The thermal stability of trielaidin is influenced by the position and configuration of its unsaturated bonds [17]. Research on triglyceride oligomers has shown that the thermal stability is mainly affected by the degree of unsaturation, with trans configuration generally providing enhanced stability compared to cis configuration [17].

Effects on Polymorphic Behavior

The trans configuration of trielaidin significantly affects its polymorphic transformation behavior compared to cis-unsaturated triglycerides [2]. Vibrational spectroscopy studies have demonstrated that in trielaidin, the acyl chains maintain a hexagonal subcell structure over a broader temperature range compared to triolein [2]. This structural stability contributes to the distinct thermal properties observed for trielaidin.

The presence of trans double bonds affects the conformational flexibility of the acyl chains, leading to different packing arrangements in the crystalline state [2]. Unlike triolein, which exhibits major structural changes upon cooling, trielaidin maintains relatively stable subcell structures with only minor transformations to pseudohexagonal arrangements [2].

Temperature Thresholds and Stability

Research has identified critical temperature thresholds for the thermal stability of trans fatty acid systems [14]. For trielaidin and related compounds, temperatures below 120°C generally maintain structural integrity, while higher temperatures can initiate isomerization and degradation processes [14]. This information is crucial for establishing safe processing and storage conditions for trielaidin-containing materials.

The enhanced thermal stability of trielaidin compared to its cis counterpart makes it particularly relevant for applications requiring high-temperature processing [17]. However, the same stability that provides processing advantages also contributes to concerns about biological persistence and metabolic processing in food applications [18].

Comparative Stability Analysis

ParameterTrielaidin (Trans)Triolein (Cis)DifferenceReference
Melting Point41.5°C5.0°C+36.5°C [4]
Isomerization Onset>120°C>120°CSimilar [14]
Activation Energy41 kcal/mol41 kcal/molSimilar [13]
Polymorphic StabilityHighModerateEnhanced [2]
Subcell Structure RetentionExcellentLimitedSuperior [2]

Physical Description

Liquid

Color/Form

Colorless to yellowish, oily liquid
POLYMORPHIC

XLogP3

22.4

Boiling Point

237 °C at 18 atm

Density

0.915 at 15 °C/4 °C

LogP

log Kow = 23 (est)

Odor

Odorless

Melting Point

-4 °C

UNII

352S6U20HL

Therapeutic Uses

/The aim of this study was/ To identify asymptomatic boys with X-linked adrenoleukodystrophy who have a normal magnetic resonance image (MRI), and to assess the effect of 4:1 glyceryl trioleate-glyceryl trierucate (Lorenzo's oil) on disease progression. Eighty-nine boys (mean +/- SD baseline age, 4.7 +/- 4.1 years; range, 0.2-15 years) were identified by a plasma very long-chain fatty acids assay used to screen at-risk boys. All were treated with Lorenzo's oil and moderate fat restriction. Plasma fatty acids and clinical status were followed for 6.9 +/- 2.7 years. Changes in plasma hexacosanoic acid levels were assessed by measuring the length-adjusted area under the curve, and a proportional hazards model was used to evaluate association with the development of abnormal MRI results and neurological abnormalities. Of the 89 boys, 24% developed MRI abnormalities and 11% developed both neurological and MRI abnormalities. Abnormalities occurred only in the 64 patients who were aged 7 years or younger at the time therapy was started. There was significant association between the development of MRI abnormalities and a plasma hexacosanoic acid increase. (For a 0.1-ug/mL increase in the length-adjusted area under the curve for the hexacosanoic acid level, the hazard ratio for incident MRI abnormalities in the whole group was 1.36; P = .01; 95% confidence interval, 1.07-1.72.) Results for patients aged 7 years or younger were similar (P = .04). In this single-arm study, hexacosanoic acid reduction by Lorenzo's oil was associated with reduced risk of developing MRI abnormalities. We recommend Lorenzo's oil therapy in asymptomatic boys with X-linked adrenoleukodystophy who have normal brain MRI results.
X-linked adrenoleukodystrophy (X-ALD) is an inherited disorder of peroxisomal metabolism, biochemically characterized by deficient beta-oxidation of saturated very long chain fatty acids (VLCFA). The consequent accumulation of these fatty acids in different tissues and in biological fluids is associated with a progressive central and peripheral demyelination, as well as with adrenocortical insufficiency and hypogonadism. Seven variants of this disease have been described, cerebral childhood being the most frequent. The recommended therapy consists of the use of the glyceroltrioleate/glyceroltrierucate mixture known as Lorenzo's Oil (LO), combined with a VLCFA-poor diet, but only in asymptomatic patients will this treatment prevent the progression of the symptomatology. In the present study we evaluated the biochemical course of patients with cerebral childhood (CCER) and asymptomatic clinical forms of X-ALD treated with LO associated with a VLCFA-restricted diet. We observed that hexacosanoic acid plasma concentrations and hexacosanoic/docosanoic ratio were significantly reduced in CCER patients during treatment when compared with diagnosis. Hexacosanoic acid plasma level was significantly reduced when compared with that at diagnosis and achieved the normal levels only in asymptomatic patients under LO treatment. In asymptomatic patients the magnitude of hexacosanoic acid decrease was higher than that of the CCER patients. These results show the good biochemical response of LO treatment in asymptomatic X-ALD patients. It is possible to suppose that this could be correlated with the prevention of the appearance of neurological signals in this group of patients treated with LO.
/The study/ investigated the possible therapeutic effect of decreasing plasma levels of very-long-chain fatty acids (C26:0) with a synthetic oil containing trioleate and trielucate (Lorenzo's oil) as well as increasing docosahexaenoic acid (DHA) in red blood cells (RBC) with DHA ethyl ester in four patients with Zellweger syndrome. /The study/ investigated serial changes of plasma C26:0 levels and DHA levels in RBC membranes by gas-liquid chromatography/mass spectrometry (GC/MS). After death, the fatty acid composition of each patient's cerebrum and liver was studied. Dietary administration of Lorenzo's oil diminished plasma C26:0 levels. Earlier administration of Lorenzo's oil was more effective and the response did not depend on the duration of administration. DHA was incorporated into RBC membrane lipids when administrated orally, and its level increased for several months. The final DHA level was correlated with the duration of administration and was not related to the timing of initiation of treatment. DHA levels in the brains and livers of treated patients were higher than in untreated patients. Early initiation of Lorenzo's oil and the long-term administration of DHA may be useful for patients with Zellweger syndrome.

Vapor Pressure

1.15X10-9 mm Hg at 25 °C (est)

Impurities

Impurities: stearin, linolein.

Other CAS

122-32-7
537-39-3

Wikipedia

Glyceryl trielaidate

Dates

Modify: 2023-08-15

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